molecular formula C19H30N2O3S B13876515 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B13876515
M. Wt: 366.5 g/mol
InChI Key: XJZHAORUXULXLS-UHFFFAOYSA-N
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Description

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a tert-butylphenylsulfonyl group and a dimethylpropanone moiety

Preparation Methods

The synthesis of 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Tert-butylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using tert-butylphenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Dimethylpropanone Moiety: The final step includes the acylation of the piperazine derivative with 2,2-dimethylpropanoyl chloride under anhydrous conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the sulfonyl group to a sulfide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acyl group, yielding the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

    Interacting with Receptors: Modulating receptor activity by binding to specific receptor sites.

    Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C19H30N2O3S/c1-18(2,3)15-7-9-16(10-8-15)25(23,24)21-13-11-20(12-14-21)17(22)19(4,5)6/h7-10H,11-14H2,1-6H3

InChI Key

XJZHAORUXULXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C(C)(C)C

Origin of Product

United States

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